molecular formula C7H5F3O2 B2906554 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde CAS No. 1784463-88-2

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde

Cat. No.: B2906554
CAS No.: 1784463-88-2
M. Wt: 178.11
InChI Key: FXYAYNHZNIXOLX-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde is a versatile furan-based building block prized in advanced chemical synthesis. The presence of both an aldehyde group and a trifluoromethyl group on the furan ring makes it a valuable precursor for constructing more complex molecules, particularly in medicinal and materials chemistry . The trifluoromethyl (CF3) group is a key structural motif known to enhance the metabolic stability, lipophilicity, and bioavailability of compounds, making them attractive for pharmaceutical development . As a reactive aldehyde, this compound can undergo various condensation reactions, such as Knoevenagel condensations, which are well-documented for similar trifluoromethyl-substituted furan carbaldehydes . These reactions are fundamental for creating diverse molecular architectures, including heterocyclic systems. Research on analogous compounds demonstrates their utility as key intermediates in the synthesis of N-heterocycles like pyrazoles and other fused-ring systems, which are core structures in many active pharmaceutical ingredients and agrochemicals . The compound is expected to serve as a critical starting material in the exploration of new kinase inhibitors , antimicrobial agents , and electronic materials . Researchers are advised that substituted furans, as a chemical class, can require careful handling; some members have been associated with toxicity upon systemic exposure . Proper safety protocols should be followed. This product is intended for research purposes in laboratory settings only. Note: Specific data on the melting point, boiling point, and spectral data for this exact compound were not available in the public domain at the time of writing. The applications and properties described are inferred from its molecular structure and the documented behavior of highly similar chemical analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)furan-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c1-4-5(2-11)6(3-12-4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYAYNHZNIXOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde typically involves the introduction of the trifluoromethyl group and the formyl group onto the furan ring. One common method is the Vilsmeier-Haack reaction, which involves the reaction of a furan derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid.

    Reduction: 2-Methyl-4-(trifluoromethyl)furan-3-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde depends on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets involved vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural features with several pesticides and heterocyclic molecules. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Key Substituents/Features Molecular Weight (g/mol) Primary Use/Application
2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde Furan ring, -CF₃ (position 4), -CH₃ (position 2), -CHO (position 3) 195.22 Not specified (likely intermediate)
Furyloxyfen Chloro, trifluoromethylphenoxy, nitro groups; tetrahydrofuran backbone Not provided Pesticide (herbicide)
Furilazole Dichloroacetyl, furanyl, dimethyloxazolidine groups Not provided Pesticide (safener for herbicides)
Metsulfuron methyl ester Triazine ring, sulfonylurea, methyl ester ~381.36 (calculated) Herbicide (sulfonylurea class)
Key Observations:

Trifluoromethyl Group : Present in both the target compound and furyloxyfen, this group enhances lipophilicity and metabolic stability, a common feature in agrochemicals .

Furan Backbone : The furan ring is shared with furilazole and furyloxyfen, but substituents differ significantly, impacting reactivity and application.

Functional Groups : The carbaldehyde group in the target compound distinguishes it from esters (e.g., metsulfuron methyl ester) and amines (e.g., furilazole), suggesting divergent reactivity profiles.

Physicochemical and Application-Based Differences

  • Molecular Weight : At 195.22 g/mol, the target compound is lighter than sulfonylurea herbicides (e.g., metsulfuron methyl ester, ~381 g/mol), implying higher volatility or bioavailability .
  • Biological Activity : Unlike furyloxyfen and furilazole, which are directly used as pesticides, the target compound’s bioactivity is unconfirmed but may derive from its trifluoromethyl group’s ability to disrupt enzymatic processes .

Biological Activity

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde is a compound that has garnered attention for its unique structural features and potential biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3O2C_7H_5F_3O_2. Its structure includes a furan ring with trifluoromethyl and aldehyde substituents, which contribute to its reactivity and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, enhancing the compound's lipophilicity and influencing its interaction with biological targets .

Anticancer Potential

The furan moiety has been associated with various anticancer activities. Studies on benzo[b]furan derivatives have demonstrated their ability to inhibit cancer cell proliferation across multiple cancer cell lines . While direct data on this compound is scarce, the presence of the trifluoromethyl group may enhance its cytotoxicity against tumor cells by facilitating interactions with key cellular targets.

Enzyme Inhibition

Molecular docking studies have suggested that compounds featuring trifluoromethyl groups can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes . The docking results indicated that the trifluoromethyl group could form strong interactions with enzyme residues, potentially leading to significant biological activity.

Synthesis and Research Findings

The synthesis of this compound can be achieved through various methods, often involving reactions that introduce the trifluoromethyl group into the furan structure. The synthetic pathways typically aim for high yields and purity, allowing for further biological testing.

Synthesis Method Yield (%) Remarks
Vilsmeier-Haack Reaction80%Efficient introduction of aldehyde functionality
Trifluoromethylation75%Key step for enhancing biological activity

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of furan derivatives against E. coli and S. aureus, revealing that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity compared to unsubstituted analogs .
  • Cytotoxicity Assessment : In vitro studies on related compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating the potential of similar structures to be developed into therapeutic agents .

Q & A

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

  • Answer : The aldehyde group serves as a reversible covalent warhead for targeting catalytic lysine or cysteine residues in enzymes (e.g., proteases). Prodrug strategies involve converting the aldehyde to a protected imine or acetal, which hydrolyzes in vivo .

Q. How can its photophysical properties be leveraged in fluorescent probe development?

  • Answer : Conjugation with fluorophores (e.g., coumarin) via aldol condensation creates probes for tracking cellular redox states. Time-resolved fluorescence spectroscopy quantifies quenching effects from the -CF₃ group .

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